molecular formula C14H14ClN3 B8013045 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B8013045
M. Wt: 259.73 g/mol
InChI Key: UUUAIFADUPZVRI-UHFFFAOYSA-N
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Description

7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic organic compound. It is characterized by a pyrido[3,4-d]pyrimidine core structure, which is a fused ring system combining pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the condensation of 2-chloropyridine with benzylamine, followed by cyclization with a suitable reagent such as urea or thiourea under acidic or basic conditions. The reaction conditions often require elevated temperatures and the use of solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminated derivatives, which may have different biological activities.

Scientific Research Applications

Chemistry

In chemistry, 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 7-Benzyl-2-chloro-5,6,7,8-tetrahydroquinazoline
  • 7-Benzyl-2-chloro-5,6,7,8-tetrahydroisoquinoline

Uniqueness

Compared to similar compounds, 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrido[3,4-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other related compounds.

Properties

IUPAC Name

7-benzyl-2-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c15-14-16-8-12-6-7-18(10-13(12)17-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUAIFADUPZVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=NC(=NC=C21)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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